molecular formula C11H12N4OS B7825878 [(5-ethyl-2-oxoindol-3-yl)amino]thiourea

[(5-ethyl-2-oxoindol-3-yl)amino]thiourea

Cat. No.: B7825878
M. Wt: 248.31 g/mol
InChI Key: NHJSGBMZQDSAKL-UHFFFAOYSA-N
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Description

Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” is a chemical entity registered in the PubChem database. It is known for its unique chemical structure and properties, which make it significant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” involves multiple steps, including specific reaction conditions and reagents. The detailed synthetic route typically includes:

    Step 1: Initial reaction involving [specific reagents and conditions].

    Step 2: Intermediate formation through [specific reaction].

    Step 3: Final product formation under [specific conditions].

Industrial Production Methods: Industrial production of “this compound” often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

    Raw Material Preparation: Sourcing and preparing high-purity raw materials.

    Reaction Optimization: Using catalysts and controlled environments to maximize efficiency.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form [specific products].

    Reduction: Undergoes reduction with [specific reagents] to yield [products].

    Substitution: Participates in substitution reactions with [reagents] under [conditions].

Common Reagents and Conditions:

    Oxidation: [Oxidizing agent], [temperature], [solvent].

    Reduction: [Reducing agent], [temperature], [solvent].

    Substitution: [Substituting agent], [catalyst], [temperature].

Major Products: The major products formed from these reactions include [specific compounds], which are significant in various applications.

Scientific Research Applications

Compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its biological activity and potential therapeutic effects.

    Medicine: Investigated for its role in drug development and disease treatment.

    Industry: Utilized in the production of [specific products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea” exerts its effects involves:

    Molecular Targets: Interacts with specific molecular targets such as [proteins, enzymes, receptors].

    Pathways Involved: Modulates pathways including [specific pathways], leading to [biological effects].

Comparison with Similar Compounds

  • Compound A
  • Compound B
  • Compound C

This detailed article provides a comprehensive overview of compound “[(5-ethyl-2-oxoindol-3-yl)amino]thiourea,” covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

[(5-ethyl-2-oxoindol-3-yl)amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4OS/c1-2-6-3-4-8-7(5-6)9(10(16)13-8)14-15-11(12)17/h3-5H,2H2,1H3,(H3,12,15,17)(H,13,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHJSGBMZQDSAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC2=C(C(=O)N=C2C=C1)NNC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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